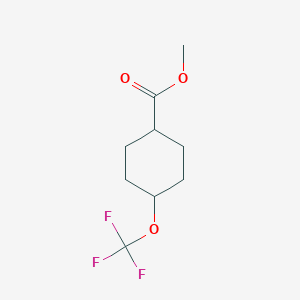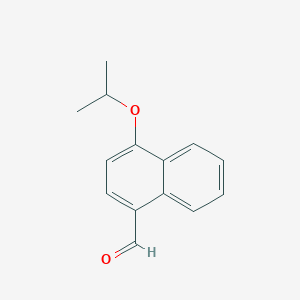
4-Isopropoxy-1-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propan-2-yloxy)naphthalene-1-carbaldehyde is an organic compound with the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol . It is a derivative of naphthalene, characterized by the presence of an isopropoxy group and an aldehyde functional group attached to the naphthalene ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yloxy)naphthalene-1-carbaldehyde typically involves the reaction of 4-hydroxy-1-naphthaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the isopropoxy group .
Industrial Production Methods
the general approach would likely involve similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-(Propan-2-yloxy)naphthalene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Propan-2-yloxy)naphthalene-1-carboxylic acid.
Reduction: 4-(Propan-2-yloxy)naphthalen-1-ol.
Substitution: Various substituted naphthalenes depending on the reagent used.
Aplicaciones Científicas De Investigación
4-(Propan-2-yloxy)naphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-1-naphthaldehyde
- 4-Methoxy-1-naphthaldehyde
- 4-Ethoxy-1-naphthaldehyde
Uniqueness
4-(Propan-2-yloxy)naphthalene-1-carbaldehyde is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules compared to its analogs .
Propiedades
Fórmula molecular |
C14H14O2 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
4-propan-2-yloxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C14H14O2/c1-10(2)16-14-8-7-11(9-15)12-5-3-4-6-13(12)14/h3-10H,1-2H3 |
Clave InChI |
YKSNXOZFSXBWSA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C2=CC=CC=C21)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


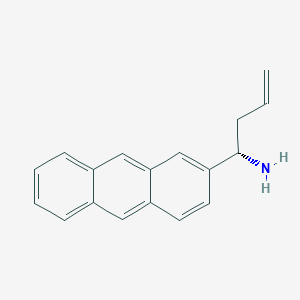
![1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde](/img/structure/B15233867.png)
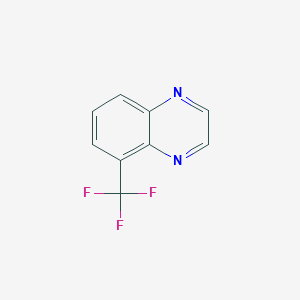
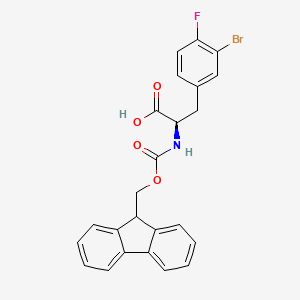
![rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B15233888.png)
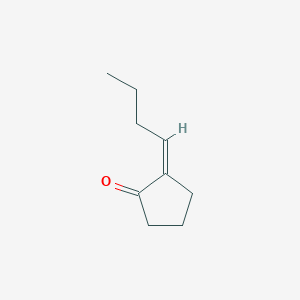
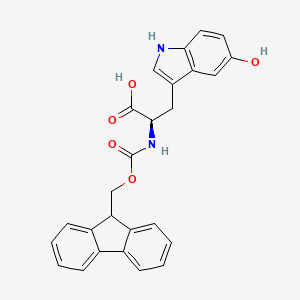
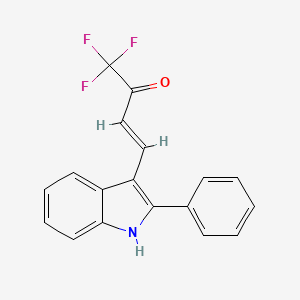
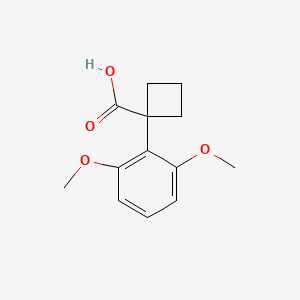
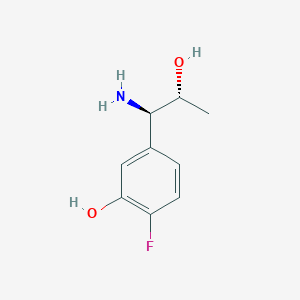

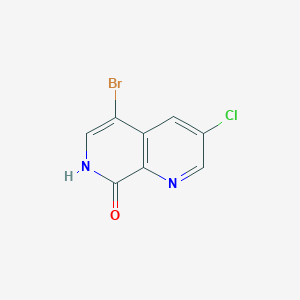
![4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233928.png)
